Isopropyl((4-chlorophenyl)amino)iminomethylcarbamimidate
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Overview
Description
Isopropyl((4-chlorophenyl)amino)iminomethylcarbamimidate is a synthetic compound that has garnered attention for its potential antimalarial properties. It is characterized by the presence of a chlorophenyl group, an isopropyl group, and a carbamimidate moiety. This compound has been evaluated for its biological activity, particularly against Plasmodium species, which are responsible for malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl((4-chlorophenyl)amino)iminomethylcarbamimidate involves the reaction of a precursor compound with isopropyl alcohol in the presence of triethylamine and copper acetate. The reaction mixture is refluxed with stirring for 12 hours, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Isopropyl((4-chlorophenyl)amino)iminomethylcarbamimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its efficacy and safety in treating malaria.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isopropyl((4-chlorophenyl)amino)iminomethylcarbamimidate involves its interaction with molecular targets in the Plasmodium parasite. The compound interferes with the parasite’s metabolic pathways, leading to its inhibition and eventual death. Specific molecular targets and pathways involved in this process are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Chloroguanide: A nitrogen isostere of Isopropyl((4-chlorophenyl)amino)iminomethylcarbamimidate, also evaluated for antimalarial activity.
Proguanil: Another antimalarial compound with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct biological activity and chemical reactivity. Its combination of functional groups allows for diverse chemical transformations and potential therapeutic applications.
Properties
CAS No. |
62695-36-7 |
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Molecular Formula |
C11H15ClN4O |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
propan-2-yl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate |
InChI |
InChI=1S/C11H15ClN4O/c1-7(2)17-11(14)16-10(13)15-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H4,13,14,15,16) |
InChI Key |
DNOPFQKNFAGKHO-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)O/C(=N/C(=NC1=CC=C(C=C1)Cl)N)/N |
Canonical SMILES |
CC(C)OC(=NC(=NC1=CC=C(C=C1)Cl)N)N |
Origin of Product |
United States |
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